molecular formula C12H10FNO B2590697 3-Fluoro-4-phenoxyaniline CAS No. 1431963-13-1; 39177-22-5; 628704-31-4

3-Fluoro-4-phenoxyaniline

Cat. No.: B2590697
CAS No.: 1431963-13-1; 39177-22-5; 628704-31-4
M. Wt: 203.216
InChI Key: SYUZQKSUMLAOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-phenoxyaniline is a fluorinated aromatic amine with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . Its structure features a fluorine atom at the 3-position and a phenoxy group at the 4-position of the aniline ring, as represented by the SMILES notation C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F . The compound has a CAS registry number of 39177-22-5 and is commercially available with a purity of 98% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUZQKSUMLAOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties and Hazards :

  • Hazards : Toxic (H301+H311), skin/eye irritant (H315, H319), and harmful if inhaled (H332, H335) .
  • Applications: Fluorinated aromatic amines like this compound are commonly used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. For example, structurally similar compounds (e.g., 4-amino-3-fluorophenol) are precursors to anticancer drugs like regorafenib .

The structural analogs of 3-Fluoro-4-phenoxyaniline differ primarily in the substituents on the aniline ring, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Synthesis Notes
This compound 39177-22-5 C₁₂H₁₀FNO 203.21 Not reported -NH₂, -F, -OPh Pharmaceutical intermediate
4-Amino-3-fluorophenol 399-95-1 C₆H₆FNO 127.12 135–137 -NH₂, -F, -OH Precursor to regorafenib
3-Fluoro-4-(4-methylphenoxy)aniline N/A C₁₃H₁₂FNO 217.24 Not reported -NH₂, -F, -O(4-methylPh) Research chemical
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 Not reported -NH₂, -F, -OCH₃ Organic synthesis intermediate
3-Fluoro-4-methylaniline 452-77-7 C₇H₈FN 125.14 Not reported -NH₂, -F, -CH₃ Building block for fluorinated dyes
3-Fluoro-4-nitroaniline 2369-13-3 C₆H₅FN₂O₂ 156.11 Not reported -NH₂, -F, -NO₂ Intermediate for agrochemicals
Key Differences and Implications :

Substituent Effects on Reactivity: Phenoxy vs. Methoxy Groups: The phenoxy group (-OPh) in this compound is bulkier and more electron-rich compared to the methoxy group (-OCH₃) in 3-Fluoro-4-methoxyaniline. This difference may influence solubility and reactivity in nucleophilic substitution reactions . Nitro Group: The nitro (-NO₂) group in 3-Fluoro-4-nitroaniline is strongly electron-withdrawing, enhancing the compound’s acidity and making it more reactive in reduction or coupling reactions .

Synthetic Routes: 4-Amino-3-fluorophenol is synthesized via sulfonation and alkali fusion of protected o-fluoroaniline , whereas this compound likely involves Ullmann coupling or nucleophilic aromatic substitution to introduce the phenoxy group.

Applications: Fluorophenoxy derivatives (e.g., 3-Fluoro-4-(4-fluorophenoxy)aniline) are explored in kinase inhibitor development due to their structural similarity to drug scaffolds . Methyl-substituted analogs (e.g., 3-Fluoro-4-methylaniline) are simpler building blocks for fluorinated dyes or polymers .

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